molecular formula C13H10Cl2F3NO B1521102 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride CAS No. 1185295-73-1

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1521102
CAS No.: 1185295-73-1
M. Wt: 324.12 g/mol
InChI Key: VUSOTTHAMWOCLL-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chlorophenoxy group and a trifluoromethyl group attached to an aniline moiety, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chlorophenoxybenzene and trifluoromethyl aniline as the primary starting materials.

  • Reaction Conditions: The reaction involves a nucleophilic aromatic substitution where the chlorophenoxy group is introduced to the aniline derivative under controlled conditions, often using a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up in industrial settings using reactors that allow for precise control of temperature and pressure.

  • Catalysts: Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and yield.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different nucleophiles attached.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of chlorophenoxy and trifluoromethyl groups with biological targets. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The chlorophenoxy group can bind to receptors or enzymes, while the trifluoromethyl group enhances the compound's stability and bioactivity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 4-(4-Chlorophenoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline.

  • 2-(Trifluoromethyl)aniline: Similar aniline derivative without the chlorophenoxy group.

  • 4-Chlorophenoxyacetic acid: Contains a chlorophenoxy group but lacks the trifluoromethyl moiety.

Uniqueness: The combination of chlorophenoxy and trifluoromethyl groups in 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride provides unique chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO.ClH/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17;/h1-7H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSOTTHAMWOCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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